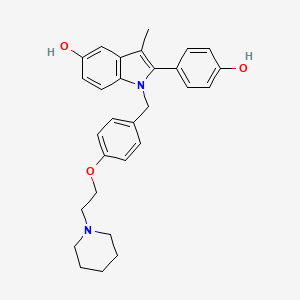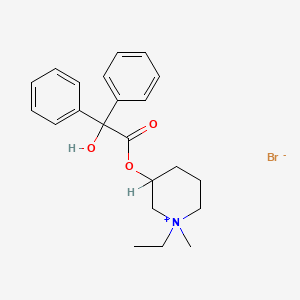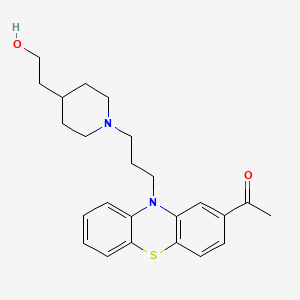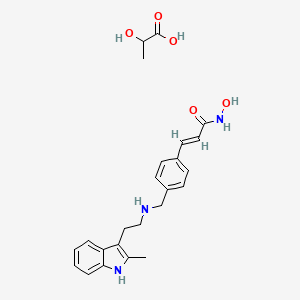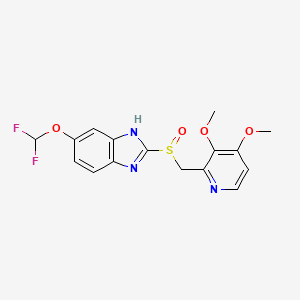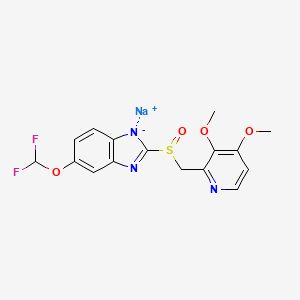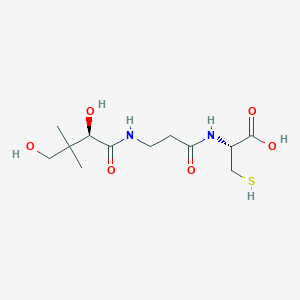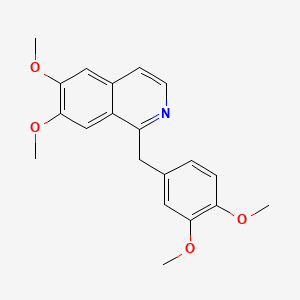
Paroxetine Mesylate
Vue d'ensemble
Description
Paroxetine Mesylate is a selective serotonin reuptake inhibitor (SSRI) type of antidepressant . It is used to treat depression, obsessive-compulsive disorder, anxiety disorders, post-traumatic stress disorder (PTSD), and premenstrual dysphoric disorder (PMDD) . It is also used off-label in children and adolescents .
Molecular Structure Analysis
Paroxetine Mesylate is a relatively small molecule with a molecular weight of 374.8 g/mol (329.4 g/mol as free base). In addition to hydrochloride, paroxetine mesylate is also available . The structure of paroxetine is well-researched and understood .Physical And Chemical Properties Analysis
Paroxetine Mesylate is a potent and selective inhibitor of serotonin reuptake and has little effect on other neurotransmitters . More detailed physical and chemical properties were not found in the sources I have.Applications De Recherche Scientifique
Treatment of Depression
Paroxetine Mesylate, belonging to the selective serotonin reuptake inhibitors (SSRIs), has shown promising therapeutic effects in the treatment of depression . It is an essential part of the daily practice of many family doctors, especially for patients in the age category of 15–44 years, regardless of gender .
Management of Anxiety Disorders
Anxiety disorders are often diagnosed in children and adolescents . Paroxetine Mesylate is used off-label in children and adolescents for the management of these disorders . It helps in modulating the sense of fear which is controlled by some regions of the brain such as the amygdala, hippocampus, and prefrontal cortex .
Treatment of Social Phobias
Social phobias can account for up to 13% of anxiety disorder diagnoses . Social anxiety manifests itself in fear of negative social assessment and humiliation, which disrupts the quality of social functioning . Paroxetine Mesylate is used in the treatment of these social phobias .
Pharmacodynamic Analysis
The interaction of Paroxetine Mesylate with several molecular targets has been studied extensively . The central point of these studies is focused on the pharmacodynamic analysis based on the molecular mechanism of binding Paroxetine Mesylate to various therapeutic targets .
Treatment of Vasomotor Symptoms
Paroxetine Mesylate has proven effective in the treatment of vasomotor symptoms (e.g., hot flashes, night sweats) in women undergoing menopausal transition and in patients receiving antiestrogenic cancer therapy .
Metabolism Study
Paroxetine Mesylate is almost completely metabolized in animals and the human system . Its metabolism is mediated in part by CYP2D6, CYP2B6 . These studies help in understanding the drug’s pharmacokinetics and optimizing its dosage.
Mécanisme D'action
Target of Action
Paroxetine Mesylate, commonly known as Paroxetine, is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT) receptor . The SERT receptor plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression, anxiety, and other mental health disorders .
Biochemical Pathways
Paroxetine’s action on the SERT receptor affects the serotonin signaling pathway. By inhibiting the reuptake of serotonin, Paroxetine increases the availability of this neurotransmitter in the synaptic cleft. This enhances the transmission of signals between neurons, which can help to regulate mood and reduce symptoms of anxiety and depression .
Pharmacokinetics
Paroxetine is well-absorbed orally and undergoes extensive first-pass metabolism, which is partially saturable . Its metabolites are pharmacologically inactive in vivo . Paroxetine metabolism is mediated in part by CYP2D6, CYP2B6 . The mean elimination half-life of Paroxetine is estimated to be about 21 hours , which influences its dosing frequency.
Result of Action
The molecular and cellular effects of Paroxetine’s action primarily involve the enhancement of serotonergic activity. This can lead to an improvement in symptoms of mental health disorders such as depression and anxiety . Additionally, it has been clinically observed that Paroxetine has shown cytotoxicity on human tumor cell lines including brain, breast, and colon cancers .
Action Environment
The action, efficacy, and stability of Paroxetine can be influenced by various environmental factors. For example, individual differences in the expression and function of CYP2D6 and CYP2B6, which mediate Paroxetine metabolism, can affect the drug’s pharmacokinetics and therapeutic effects . Furthermore, Paroxetine has been found to influence nitrogen transformation in an indirect way by affecting the trophic transfer efficiency of higher trophic levels, subsequently affecting the growth of nitrogen-converting bacteria through a top-down mechanism .
Safety and Hazards
Paroxetine Mesylate can cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, fever, sore throat, burning eyes, skin pain, red or purple skin rash with blistering and peeling, mood or behavior changes, anxiety, panic attacks, trouble sleeping, impulsiveness, irritableness, agitation, hostility, aggressiveness, restlessness, hyperactivity (mentally or physically), increased depression, thought of self-harm, racing thoughts, decreased need for sleep, unusual risk-taking behavior, feelings of extreme happiness or sadness, being more talkative than usual . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIJTGJXUHTGGZ-RVXRQPKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944385 | |
| Record name | Paroxetine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paroxetine Mesylate | |
CAS RN |
217797-14-3 | |
| Record name | Paroxetine Mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paroxetine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROXETINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




